5-Chloromethyl-1-trifluoromethyl-1H-pyrazole
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Overview
Description
5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is a chemical compound with the molecular formula C5H4ClF3N2 It is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloromethyl-1H-pyrazole with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the presence of a base such as potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-1-trifluoromethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the trifluoromethyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5-Chloromethyl-1-trifluoromethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-1-methyl-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.
5-Chloromethyl-1-trifluoromethyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
5-Chloromethyl-1-trifluoromethyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.
Uniqueness
5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for various applications .
Properties
IUPAC Name |
5-(chloromethyl)-1-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c6-3-4-1-2-10-11(4)5(7,8)9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLSSBYUMPVBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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